molecular formula C17H28O3S B14545465 5-(Dodecyloxy)thiophene-2-carboxylic acid CAS No. 62071-11-8

5-(Dodecyloxy)thiophene-2-carboxylic acid

Cat. No.: B14545465
CAS No.: 62071-11-8
M. Wt: 312.5 g/mol
InChI Key: UALGGVNOAPHTKR-UHFFFAOYSA-N
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Description

5-(Dodecyloxy)thiophene-2-carboxylic acid: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a dodecyloxy group (a 12-carbon alkyl chain attached to an oxygen atom) at the 5-position and a carboxylic acid group at the 2-position of the thiophene ring. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dodecyloxy)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the following steps:

    Formation of 5-Bromo-2-thiophenecarboxylic acid: This intermediate can be synthesized by bromination of thiophene-2-carboxylic acid using bromine in the presence of a suitable catalyst.

    Substitution Reaction: The 5-bromo group is then substituted with a dodecyloxy group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with sodium dodecyloxide in an appropriate solvent such as dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dodecyloxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dodecyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Sodium dodecyloxide, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(Dodecyloxy)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 5-(Dodecyloxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The dodecyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake. The carboxylic acid group can form hydrogen bonds with target proteins, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the dodecyloxy group, making it less lipophilic and potentially less bioavailable.

    5-Bromo-2-thiophenecarboxylic acid: Contains a bromine atom instead of the dodecyloxy group, leading to different reactivity and applications.

    2,5-Thiophenedicarboxylic acid: Contains two carboxylic acid groups, which can lead to different chemical properties and applications.

Uniqueness

5-(Dodecyloxy)thiophene-2-carboxylic acid is unique due to the presence of the dodecyloxy group, which imparts specific lipophilic properties and enhances its potential for biological and industrial applications. This structural feature distinguishes it from other thiophene derivatives and contributes to its versatility in various fields.

Properties

CAS No.

62071-11-8

Molecular Formula

C17H28O3S

Molecular Weight

312.5 g/mol

IUPAC Name

5-dodecoxythiophene-2-carboxylic acid

InChI

InChI=1S/C17H28O3S/c1-2-3-4-5-6-7-8-9-10-11-14-20-16-13-12-15(21-16)17(18)19/h12-13H,2-11,14H2,1H3,(H,18,19)

InChI Key

UALGGVNOAPHTKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(S1)C(=O)O

Origin of Product

United States

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